molecular formula C21H20N4O4 B11199811 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199811
M. Wt: 392.4 g/mol
InChI Key: ZIWMIJCBNXPSIM-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H20N4O4/c1-12-8-13(2)10-14(9-12)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3

InChI Key

ZIWMIJCBNXPSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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